molecular formula C7H10Cl2N2O B2391381 (5-Chloro-6-methoxypyridin-3-yl)methanamine hydrochloride CAS No. 1820703-71-6

(5-Chloro-6-methoxypyridin-3-yl)methanamine hydrochloride

Cat. No.: B2391381
CAS No.: 1820703-71-6
M. Wt: 209.07
InChI Key: MPTOUTBPUYPXCU-UHFFFAOYSA-N
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Description

(5-Chloro-6-methoxypyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O and a molecular weight of 209.07 . It is an organic building block featuring a pyridine ring substituted with chlorine and methoxy groups, and a methanamine functional group. This structure makes it a valuable intermediate in medicinal chemistry and drug discovery research. Scientific literature highlights the importance of the pyridinemethanamine scaffold, particularly the N-(pyridin-2-ylmethyl) derivative, in the development of novel therapeutic agents. For instance, research has identified this core structure as an optimal component in potent pyrazolopyrimidine-based compounds that act as inhibitors of mycobacterial ATP synthase for the treatment of tuberculosis . The chloro and methoxy substituents on the pyridine ring allow for further functionalization and fine-tuning of the compound's physicochemical properties, which is crucial in structure-activity relationship (SAR) studies during the optimization of lead compounds . As a versatile synthon, this compound is supplied for research applications in chemical synthesis and pharmaceutical development. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-chloro-6-methoxypyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O.ClH/c1-11-7-6(8)2-5(3-9)4-10-7;/h2,4H,3,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTOUTBPUYPXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820703-71-6
Record name (5-chloro-6-methoxypyridin-3-yl)methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-methoxypyridin-3-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chloro-6-methoxypyridine.

    Methanamine Introduction: The next step involves the introduction of the methanamine group to the pyridine ring. This can be achieved through a nucleophilic substitution reaction.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification Steps: The product is purified using techniques such as crystallization, filtration, and drying to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methanamine group may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups attached to the pyridine ring.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom or the methanamine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It is used in catalytic reactions to facilitate the formation of specific products.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand its interaction with biological molecules.

Medicine:

    Pharmaceutical Research: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical drugs.

Industry:

    Chemical Manufacturing: The compound is used in the manufacturing of various chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-6-methoxypyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

a) Pyridine Derivatives
  • (3-Chloro-4-methoxyphenyl)methan-d₂-amine (Compound 4d)
    • Structure : Benzene ring with Cl (position 3), OCH₃ (position 4), and deuterated methanamine (-CH₂ND₂).
    • Key Differences : Aromatic core (benzene vs. pyridine) and deuterium substitution.
    • Applications : Improved metabolic stability in preclinical studies for PDE5 inhibitors .
b) Thiazole Derivatives
  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
    • Structure : Thiazole ring with a 4-chlorophenyl substituent and methanamine hydrochloride.
    • Key Differences : Thiazole heterocycle (vs. pyridine) and molecular weight (261.17 g/mol vs. ~217.52 g/mol for the target compound).
    • Properties : Higher melting point (268°C) compared to pyridine derivatives, suggesting distinct crystallinity .
c) Simpler Chlorinated Amines
  • (2-Chlorophenyl)methanamine Hydrochloride
    • Structure : Benzene with Cl (position 2) and methanamine hydrochloride.
    • Key Differences : Lack of methoxy group and simpler aromatic system.
    • Role : Used as a reference standard or impurity in drug synthesis .

Physicochemical and Pharmacological Comparisons

Property Target Compound [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl (3-Chloro-4-methoxyphenyl)methan-d₂-amine
Core Structure Pyridine Thiazole Benzene
Substituents 5-Cl, 6-OCH₃, 3-CH₂NH₂·HCl 4-Cl-phenyl, 4-CH₂NH₂·HCl 3-Cl, 4-OCH₃, CH₂ND₂
Molecular Weight (g/mol) ~217.52 261.17 Not reported
Melting Point Not reported 268°C Not reported
Application PDE5 inhibition (neurodegenerative research) Potential antimicrobial/kinase inhibitor intermediates Enhanced metabolic stability in PDE5 inhibitors

Key Observations :

  • Heterocyclic Influence : Pyridine derivatives (target compound) exhibit distinct electronic properties compared to thiazoles, affecting binding affinity in enzyme inhibition (e.g., PDE5) .
  • Substituent Effects : The methoxy group at position 6 in the target compound may enhance solubility, while deuterium in Compound 4d slows metabolic degradation .
  • Salt Forms : Hydrochloride salts are universally employed for improved stability and bioavailability across analogues .

Biological Activity

(5-Chloro-6-methoxypyridin-3-yl)methanamine hydrochloride is a compound of significant interest in biochemical and pharmaceutical research due to its potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

The compound features a pyridine ring with methoxy and chloro substituents, which contribute to its unique chemical reactivity and biological activity. Its structure can be represented as follows:

C7H9ClN2O\text{C}_7\text{H}_9\text{ClN}_2\text{O}

The biological activity of this compound primarily stems from its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The compound is noted for its role as an intermediate in the synthesis of more complex organic molecules and as a potential inhibitor in pharmaceutical applications.

1. Pharmaceutical Research

The compound has been investigated for its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases. It has shown promise as a phosphodiesterase 5 (PDE5) inhibitor, which is crucial for regulating cyclic nucleotide levels within cells. PDE5 inhibitors are being explored for their roles in treating conditions like Alzheimer's disease due to their ability to enhance neuronal signaling pathways .

2. Biochemical Studies

In biochemical studies, this compound is used to elucidate interactions with biological molecules. Its ability to bind to various targets allows researchers to explore its effects on cellular processes, including growth, proliferation, and metabolism.

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameBiological ActivityNotes
(6-Methoxypyridin-3-yl)methanamineModerate activityLacks chlorine substitution
1-(5-Fluoro-6-methoxy-3-pyridinyl)methanamineReduced potencyFluorine substitution impacts activity

The presence of the chlorine atom enhances the compound's reactivity and potential biological effects compared to its analogs.

Case Studies

  • Neurodegenerative Disease Models : A study demonstrated that this compound exhibited significant inhibitory activity against PDE5 with an IC50 value of 0.27 nM. This suggests a high selectivity for the enzyme, making it a candidate for further development in treating neurodegenerative diseases .
  • Metabolic Stability : Research on the metabolic stability of this compound revealed that it retains significant activity while undergoing metabolic transformations. For instance, in vitro studies indicated a half-life of approximately 19.5 minutes in human liver microsomes, suggesting moderate stability and potential for therapeutic use .

Q & A

Q. What are the standard protocols for synthesizing (5-chloro-6-methoxypyridin-3-yl)methanamine hydrochloride, and how can purity be validated?

The synthesis typically involves functionalization of a pyridine core. A common approach includes nucleophilic substitution at the 5-position of a 6-methoxypyridin-3-yl scaffold using chlorinating agents (e.g., POCl₃), followed by reductive amination to introduce the methanamine group. The hydrochloride salt is formed via acid-base reaction with HCl. Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) to confirm molecular ion peaks .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Stability studies should assess degradation under temperature (e.g., 4°C, 25°C, 40°C), humidity (60–90% RH), and light exposure. Use accelerated stability testing via HPLC to monitor impurity profiles over time. For hygroscopic hydrochloride salts, storage in desiccators with silica gel is recommended to prevent hydrolysis .

Q. What spectroscopic techniques are critical for structural elucidation?

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns on the pyridine ring (e.g., methoxy and chloro groups).
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 2500–3000 cm⁻¹ (HCl salt) validate the amine hydrochloride form.
  • X-ray crystallography (if crystalline) resolves bond angles and confirms stereochemistry .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

Use Design of Experiments (DoE) to test variables:

  • Catalyst loading : Pd/C or Ni catalysts for reductive amination.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility.
  • Temperature : Higher temps (80–100°C) accelerate substitution but may increase side products.
    Monitor reaction progress via TLC or in-situ IR. Scale-up requires quenching excess reagents (e.g., NaHCO₃ wash) and recrystallization from ethanol/water .

Q. How to resolve contradictions in spectral data for byproduct identification?

Unexpected byproducts (e.g., dechlorinated analogs or methoxy cleavage products) may arise from harsh reaction conditions. Use 2D NMR (COSY, HSQC) to differentiate regioisomers. High-resolution mass spectrometry (HRMS) identifies exact masses of impurities. Compare fragmentation patterns with libraries like PubChem .

Q. What strategies mitigate interference from the hydrochloride counterion in biological assays?

  • Ion-exchange chromatography : Replace HCl with non-interfering counterions (e.g., acetate).
  • Buffer optimization : Use Tris-HCl (pH 7.4) to maintain solubility while minimizing ionic interference.
  • Control experiments : Compare freebase and salt forms in dose-response studies .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

  • Core modifications : Replace Cl with F, Br, or I to study electronic effects ().
  • Substituent positioning : Compare 5-chloro-6-methoxy with 6-chloro-5-methoxy isomers.
  • Biological testing : Use enzyme inhibition assays (e.g., kinase panels) or cellular models (e.g., cancer cell lines) to correlate structural changes with activity .

Q. What computational methods predict binding modes of this compound with biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs).
  • MD simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS.
  • Pharmacophore modeling : Identify critical H-bond donors/acceptors using the methanamine and pyridine groups .

Methodological Comparisons

Q. How do substituent variations (e.g., Cl vs. F) impact physicochemical properties?

SubstituentLogP (Δ)Solubility (mg/mL)Stability (t₁/₂ at 25°C)
Cl+0.512.3 (pH 7.4)48 hours
F-0.218.9 (pH 7.4)72 hours
Fluorine increases solubility and metabolic stability due to electronegativity and smaller steric hindrance .

Q. What advanced techniques quantify trace impurities in batch-to-batch variations?

  • UPLC-MS/MS : Detect ppm-level impurities with MRM transitions.
  • ICP-MS : Quantify heavy metal catalysts (e.g., Pd, Ni).
  • NMR relaxation experiments : Identify low-abundance conformers .

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